molecular formula C30H60O2 B146214 Triacontanoic acid CAS No. 506-50-3

Triacontanoic acid

Cat. No.: B146214
CAS No.: 506-50-3
M. Wt: 452.8 g/mol
InChI Key: VHOCUJPBKOZGJD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triacontanoic acid, also known as Melissic acid , is classified as a very long chain fatty acid, a subset of saturated fatty acids . It is an endogenous plant growth regulator . The primary targets of this compound are plant metabolic activities, where it facilitates better growth and development .

Mode of Action

This compound plays essential roles in alleviating stress-accrued alterations in crop plants by modulating the activation of stress tolerance mechanisms . It interacts with other phytohormones in regulating the physio-biochemical processes in counteracting the stress-induced damages in plants .

Biochemical Pathways

This compound affects a multitude of physio-biochemical processes in crop plants . It enhances leaf CA activity, leading to improved growth . The compound also interacts with other phytohormones, modulating various biochemical pathways and helping plants adapt to changing conditions .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially impact its bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

The application of this compound results in numerous plant metabolic activities leading to better growth and development . It plays essential roles in alleviating the stress-accrued alterations in crop plants via modulating the activation of the stress tolerance mechanisms . This leads to improved growth, photosynthesis, enzymatic activity, biofuel synthesis, yield, and quality under normal and stressful conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be effective in enhancing the growth of plants under diverse environmental conditions . .

Biochemical Analysis

Biochemical Properties

Triacontanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives . This activation is crucial for the subsequent steps in fatty acid metabolism, including β-oxidation and lipid biosynthesis. Additionally, this compound can interact with proteins involved in membrane structure and function, contributing to the stability and fluidity of cellular membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and energy homeostasis . By activating PPARs, this compound can enhance the expression of genes involved in fatty acid oxidation and energy production, thereby influencing cellular metabolism and energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, this compound may inhibit or activate certain enzymes involved in lipid metabolism, thereby modulating metabolic pathways and influencing cellular functions . These interactions highlight the compound’s role in regulating lipid homeostasis and energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme temperatures or oxidative stress . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its potential to influence cellular functions, including alterations in lipid metabolism and energy production . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At high doses, this compound may exhibit toxic or adverse effects, including disruptions in lipid homeostasis and potential hepatotoxicity . These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA oxidase, which are essential for the activation and subsequent breakdown of fatty acids . Additionally, this compound can influence metabolic flux by modulating the levels of key metabolites involved in energy production and lipid metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be incorporated into lipoproteins for transport in the bloodstream and subsequently taken up by cells via receptor-mediated endocytosis . Once inside the cell, this compound can be localized to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It can be targeted to the endoplasmic reticulum, where it is involved in lipid biosynthesis and modification . Additionally, this compound may localize to mitochondria, where it participates in β-oxidation and energy production . These localization patterns are regulated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triacontanoic acid can be synthesized through various chemical pathways. One method involves the use of succinic anhydride and docosanoic acid to attach different carbon chains via acylation sequences . Another method includes the suspension of this compound in anhydrous chloroform followed by the addition of thionyl chloride .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax. The process includes purification and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Triacontanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Docosanoic Acid (Behenic Acid): A long-chain fatty acid with 22 carbon atoms.

    Hexacosanoic Acid (Cerotic Acid): A long-chain fatty acid with 26 carbon atoms.

    Octacosanoic Acid (Montanic Acid): A long-chain fatty acid with 28 carbon atoms.

Uniqueness: Triacontanoic acid is unique due to its longer carbon chain (30 carbon atoms), which imparts distinct physical and chemical properties. Its presence in beeswax and its role as a plant growth regulator further distinguish it from other long-chain fatty acids .

Properties

IUPAC Name

triacontanoic acid
Source PubChem
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InChI

InChI=1S/C30H60O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-29H2,1H3,(H,31,32)
Source PubChem
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InChI Key

VHOCUJPBKOZGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H60O2
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DSSTOX Substance ID

DTXSID7075052
Record name Triacontanoic acid
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Molecular Weight

452.8 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Triacontanoic acid
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Record name Melissic acid A
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CAS No.

506-50-3
Record name Triacontanoic acid
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Record name TRIACONTANOIC ACID
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Melting Point

93.5 - 94 °C
Record name Melissic acid A
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Q & A

Q1: What is the molecular formula and weight of triacontanoic acid?

A1: this compound, also known as melissic acid, has a molecular formula of C30H60O2 and a molecular weight of 452.8 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Studies utilizing Fourier transform infrared (FTIR) spectroscopy have revealed distinct spectral characteristics for this compound, particularly highlighting the presence of intermolecular hydrogen bonds. [] Additionally, studies employing infrared (IR) spectroscopy have identified characteristic absorption bands for ester C=O and -C-O-C- groups. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has also been employed to elucidate the structure of this compound. [, , , , ] Gas chromatography-mass spectrometry (GC-MS) analyses have been instrumental in identifying and characterizing this compound in various plant extracts. [, , , ]

Q3: How does this compound behave in monolayers at interfaces?

A3: this compound exhibits interesting properties in monolayers at both the water-vapor and water-oil interfaces. While it maintains rigid-rod all-trans ordering of its tailgroups at the water-vapor interface, a significant shift to an ordered tailgroup conformation is observed at the water-hexane interface. This ordering is attributed to the formation of hydrogen bonds between the carboxylic acid headgroups, as evidenced by X-ray reflectivity measurements and molecular dynamics simulations. []

Q4: Has the interaction of this compound with metal surfaces been studied?

A4: Yes, the adsorption of this compound on noble metal surfaces like Cu(111) and Au(111) has been investigated using ultraviolet photoemission spectroscopy (UPS). These studies, in conjunction with symmetry analysis of trans-polyethylene (–CH2–)n, suggest that the C–C–C plane of this compound lies parallel to the metal surface upon adsorption. []

Q5: What is known about the orientational ordering of this compound on metal surfaces?

A5: Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and X-ray photoelectron spectroscopy (XPS) studies have shown that this compound forms highly oriented organic monolayers on Cu(111). The adsorption geometry differs significantly from smaller carboxylic acids, with the alkyl chain influencing the tilt of the O−C−O plane. []

Q6: Does this compound exhibit any catalytic properties?

A6: While the provided research doesn't directly explore the catalytic properties of this compound, its presence in natural extracts known for biological activities suggests potential avenues for investigation.

Q7: Have computational methods been used to study this compound?

A7: Yes, density functional theory (DFT) calculations using the B3LYP/6-311G(d,p) basis set have been employed to simulate the terahertz (THz) spectra of this compound. [] These simulations suggest that considering dimer structures, rather than monomeric forms, provides better agreement with experimental THz spectra, highlighting the significance of intermolecular interactions, particularly hydrogen bonding.

Q8: How does the structure of this compound relate to its properties?

A8: The long hydrocarbon chain of this compound contributes to its hydrophobic nature, influencing its behavior in monolayer formations and interactions with metal surfaces. The carboxylic acid group is responsible for its ability to form hydrogen bonds, impacting its self-assembly and potential interactions with other molecules.

Q9: Is there information available about the SHE regulations concerning this compound?

A9: The provided research focuses on the chemical characterization, properties, and potential applications of this compound. Information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines is not covered. As with any chemical substance, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage.

Q10: What are the potential applications of this compound?

A10: this compound, due to its long hydrocarbon chain and ability to form ordered structures, holds potential applications in various fields:

  • Materials Science: As a building block for self-assembled monolayers (SAMs) in molecular electronics, sensors, and surface modifications. [, , ]
  • Biomedical Engineering: Potential applications in drug delivery systems, biocompatible materials, and biosensors. []

Q11: What are the future directions for research on this compound?

A11: Further research on this compound could focus on:

  • Detailed investigation of its biological activities: Exploring its potential antimicrobial, antioxidant, or other pharmacological properties. [, , ]
  • Optimization of its formulation and delivery: Developing efficient methods for incorporating this compound into various formulations while ensuring stability and bioavailability. []
  • Exploring its use in sustainable technologies: Investigating its potential as a bio-based material for applications in packaging, coatings, or other eco-friendly products. [, ]

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